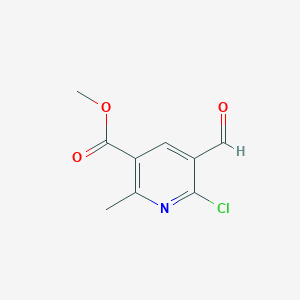
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone is an organic compound with the molecular formula C15H20O2. It is a derivative of tetrahydropyran and is characterized by the presence of a dimethyl group and a tolyl group attached to the methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with m-tolylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
化学反应分析
Types of Reactions
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tolyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield a carboxylic acid, while reduction with NaBH4 would produce an alcohol .
科学研究应用
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
作用机制
The mechanism by which (2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
2,2-dimethyltetrahydro-2H-pyran-4-one: A precursor in the synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone.
m-tolylmagnesium bromide: A reagent used in the synthesis of the compound.
2,5-dimethyltetrahydro-2H-pyran-2-yl)methanol: Another derivative of tetrahydropyran with similar structural features
Uniqueness
属性
IUPAC Name |
(2,2-dimethyloxan-4-yl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11-5-4-6-12(9-11)14(16)13-7-8-17-15(2,3)10-13/h4-6,9,13H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDRTCQFDIFIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)


![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B2878867.png)
![3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea](/img/structure/B2878868.png)

![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)
![1-(3-morpholin-4-yl-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2878872.png)
![Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2878874.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2878878.png)
